Cas no 73942-09-3 (2,4(1H,3H)-Pyrimidinedione,1-[(11S)-11-O-[2-(acetylamino)-2-deoxy-a-D-glucopyranosyl]-6,10-dideoxy-10-[[(2E)-1-oxo-2-pentadecenyl]amino]-L-galacto-b-D-allo-undecodialdo-1,4-furanose-11,7-pyranos-1-yl]-(9CI))

2,4(1H,3H)-Pyrimidinedione,1-[(11S)-11-O-[2-(acetylamino)-2-deoxy-a-D-glucopyranosyl]-6,10-dideoxy-10-[[(2E)-1-oxo-2-pentadecenyl]amino]-L-galacto-b-D-allo-undecodialdo-1,4-furanose-11,7-pyranos-1-yl]-(9CI) structure
73942-09-3 structure
Product Name:2,4(1H,3H)-Pyrimidinedione,1-[(11S)-11-O-[2-(acetylamino)-2-deoxy-a-D-glucopyranosyl]-6,10-dideoxy-10-[[(2E)-1-oxo-2-pentadecenyl]amino]-L-galacto-b-D-allo-undecodialdo-1,4-furanose-11,7-pyranos-1-yl]-(9CI)
Numero CAS:73942-09-3
MF:C38H62N4O16
MW:830.916092395782
CID:567447
PubChem ID:6438721
Update Time:2025-04-19

2,4(1H,3H)-Pyrimidinedione,1-[(11S)-11-O-[2-(acetylamino)-2-deoxy-a-D-glucopyranosyl]-6,10-dideoxy-10-[[(2E)-1-oxo-2-pentadecenyl]amino]-L-galacto-b-D-allo-undecodialdo-1,4-furanose-11,7-pyranos-1-yl]-(9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,4(1H,3H)-Pyrimidinedione,1-[(11S)-11-O-[2-(acetylamino)-2-deoxy-a-D-glucopyranosyl]-6,10-dideoxy-10-[[(2E)-1-oxo-2-pentadecenyl]amino]-L-galacto-b-D-allo-undecodialdo-1,4-furanose-11,7-pyranos-1-yl]-(9CI)
    • LogP
    • (E)-N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]pentadec-2-enamide
    • 2,4(1H,3H)-Pyrimidinedione,1-[(11S)-11-O-[2-(acetylamino)-2-deoxy-a-D-glucopyranosyl]-6,10-dideoxy-10-[[(2E)-1-oxo-2-pentadecenyl]amino]-L-galacto-b-D-allo-undecodialdo-1,4-furanose-11,7-pyranos-1-yl]
    • tunicamycin B2
    • 2,4-(1H,3H)-Pyrimidinedione, 1-((10(E),11R)-11-O-(2-(acetylamino)-2-deoxy-alpha-D-glucopyranosyl)-6,10-dideoxy-10-((1-oxo-2-heptadecenyl)amino)-L-galacto-beta-D-allo-undecodialdo-1,4-furanose-11,7-pyranos-1-yl)-
    • 73942-09-3
    • Inchi: 1S/C38H62N4O16/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-24(46)40-27-31(51)28(48)22(55-37(27)58-36-26(39-20(2)44)30(50)29(49)23(19-43)56-36)18-21(45)34-32(52)33(53)35(57-34)42-17-16-25(47)41-38(42)54/h14-17,21-23,26-37,43,45,48-53H,3-13,18-19H2,1-2H3,(H,39,44)(H,40,46)(H,41,47,54)/b15-14-
    • Chiave InChI: QYVMTFXNKNWWFX-PFONDFGASA-N
    • Sorrisi: CCCCCCCCCCCC/C=C\C(NC1C(O)C(O)C(CC(C2C(O)C(O)C(N3C(=O)NC(=O)C=C3)O2)O)OC1OC1C(NC(=O)C)C(O)C(O)C(CO)O1)=O

Proprietà calcolate

  • Massa esatta: 830.41608190g/mol
  • Massa monoisotopica: 830.41608190g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 11
  • Conta accettatore di obbligazioni idrogeno: 16
  • Conta atomi pesanti: 58
  • Conta legami ruotabili: 21
  • Complessità: 1410
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 15
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.5
  • Superficie polare topologica: 306Ų
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.